Cilomilast is synthesized through a multi-step process that involves several key reactions. The synthesis pathway begins with 3-(cyclopentyloxy)-4-methoxybenzaldehyde and proceeds through seven steps to yield the final product. The detailed steps include:
The synthesis is characterized by specific parameters such as temperature control, reaction times, and solvent choices to optimize yield and purity .
Cilomilast undergoes various chemical reactions during its metabolism and interactions within biological systems:
These metabolic pathways are crucial for understanding cilomilast's pharmacokinetics and potential drug interactions .
Cilomilast exerts its therapeutic effects primarily through the selective inhibition of phosphodiesterase 4 isoenzymes. This inhibition leads to an increase in cyclic adenosine monophosphate levels within cells, which has several downstream effects:
The compound shows a ten-fold selectivity for the PDE4D isoenzyme over other isoforms, enhancing its therapeutic profile while minimizing side effects associated with broader phosphodiesterase inhibition .
Cilomilast possesses several important physical and chemical properties that influence its behavior as a pharmaceutical agent:
Property | Value |
---|---|
Melting Point | 157 °C |
pKa | 4.58 |
Water Solubility | 0.0155 mg/mL |
LogP (octanol-water partition coefficient) | 3.91 |
Polar Surface Area | 79.55 Ų |
Number of Rotatable Bonds | 5 |
Cilomilast was primarily developed for treating chronic obstructive pulmonary disease and asthma due to its anti-inflammatory properties. Its applications include:
Despite its promising pharmacological profile, cilomilast's development has faced challenges due to adverse effects observed in clinical trials .
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3